molecular formula C11H10BrFO3 B12077835 Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate CAS No. 887267-59-6

Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate

Cat. No.: B12077835
CAS No.: 887267-59-6
M. Wt: 289.10 g/mol
InChI Key: VBIBJUNLXFTZCU-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a fluorophenyl group, and an oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate typically involves the bromination of ethyl 3-(2-fluorophenyl)-3-oxopropanoate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Formation of azides, thiocyanates, or ethers.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of fluorinated compounds.

    Biology: Investigated for its potential biological activity and as a building block for bioactive molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is reduced to an alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    Ethyl 2-chloro-3-(2-fluorophenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-iodo-3-(2-fluorophenyl)-3-oxopropanoate: Similar structure but with an iodine atom instead of bromine.

    Ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate: Similar structure but with the fluorine atom in a different position on the phenyl ring.

Uniqueness: Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate is unique due to the combination of a bromine atom and a fluorophenyl group, which imparts distinct reactivity and properties

Properties

CAS No.

887267-59-6

Molecular Formula

C11H10BrFO3

Molecular Weight

289.10 g/mol

IUPAC Name

ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate

InChI

InChI=1S/C11H10BrFO3/c1-2-16-11(15)9(12)10(14)7-5-3-4-6-8(7)13/h3-6,9H,2H2,1H3

InChI Key

VBIBJUNLXFTZCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1F)Br

Origin of Product

United States

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